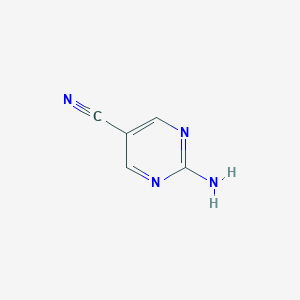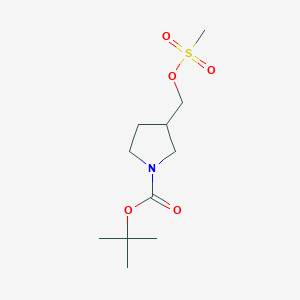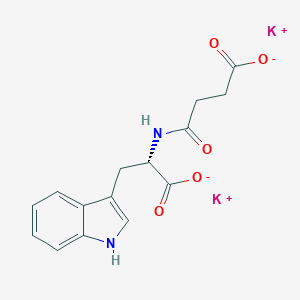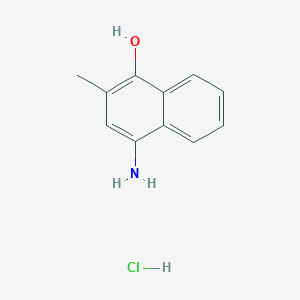
Chlorhydrate de vitamine K5
Vue d'ensemble
Description
Applications De Recherche Scientifique
Vitamin K5 (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Vitamin K5 hydrochloride, also known as Synkamin hydrochloride, is a menadione analog . It primarily targets the Pyruvate Kinase M2 (PKM2) enzyme . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells .
Mode of Action
Vitamin K5 hydrochloride interacts with its target, PKM2, by inhibiting its activity . This interaction suggests that the compound has an affinity for sulfhydryl groups, which are necessary for the activity of certain enzymes . The sulfhydryl groups of yeast cells were reduced quantitatively when they were exposed to Vitamin K5 .
Biochemical Pathways
The inhibition of PKM2 by Vitamin K5 hydrochloride affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. By inhibiting PKM2, Vitamin K5 hydrochloride disrupts this energy production process . Additionally, Vitamin K plays a role in the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation .
Pharmacokinetics
The pharmacokinetics of Vitamin K5 hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is water-soluble and can be administered parenterally without the need for emulsifiers . This property enhances its bioavailability.
Result of Action
The primary result of Vitamin K5 hydrochloride’s action is the prevention of bleeding caused by vitamin K deficiency . It achieves this by inhibiting PKM2, thereby disrupting the glycolytic pathway and affecting energy production in cells . Additionally, it has been studied for its potential as a food preservative due to its ability to prevent the growth of different molds and bacteria .
Action Environment
The action of Vitamin K5 hydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by pH levels. It breaks down in aqueous solutions via oxidation, which is quite fast at neutral pH . Furthermore, its efficacy as an antimicrobial agent may vary depending on the specific microbial environment .
Analyse Biochimique
Biochemical Properties
Vitamin K5 hydrochloride plays a significant role in various biochemical reactions. It is a specific inhibitor of pyruvate kinase M2 (PKM2), with an IC50 value of 28 μM . This inhibition affects the glycolytic pathway, leading to reduced glucose consumption and lactate production in cells. Additionally, Vitamin K5 hydrochloride induces apoptosis in colon 26 cells by increasing caspase-3 activity . The compound also interacts with reactive oxygen species (ROS), generating superoxide anion radicals and hydroxyl radicals under ultraviolet A (UVA) irradiation .
Cellular Effects
Vitamin K5 hydrochloride exerts notable effects on various cell types and cellular processes. It enhances the antimicrobial activity of UVA light against several bacterial species, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . In cancer cells, such as colon 26 cells, Vitamin K5 hydrochloride induces apoptosis and inhibits cell proliferation . The compound also affects cell signaling pathways by modulating the activity of PKM2, which plays a crucial role in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of Vitamin K5 hydrochloride involves its interaction with PKM2, leading to the inhibition of this enzyme’s activity . This inhibition disrupts the glycolytic pathway, resulting in decreased glucose consumption and lactate production. Additionally, Vitamin K5 hydrochloride generates ROS under UVA irradiation, which contributes to its antimicrobial and anticancer effects . The compound also induces apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin K5 hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that Vitamin K5 hydrochloride maintains its antimicrobial and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to light . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time .
Dosage Effects in Animal Models
The effects of Vitamin K5 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, Vitamin K5 hydrochloride can cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Vitamin K5 hydrochloride is involved in several metabolic pathways, primarily through its interaction with PKM2 . By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and reduced lactate production . Additionally, Vitamin K5 hydrochloride generates ROS, which can affect various metabolic processes within cells . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent in cancer and infection control .
Transport and Distribution
The transport and distribution of Vitamin K5 hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is primarily transported in lipoproteins, such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL) . This transport mechanism facilitates its distribution to various tissues, where it can exert its antimicrobial and anticancer effects . The localization and accumulation of Vitamin K5 hydrochloride within specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
Vitamin K5 hydrochloride exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PKM2 and other biomolecules . Additionally, Vitamin K5 hydrochloride can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La ménathione (chlorhydrate) peut être synthétisée à partir de la vitamine K3 (2-méthyl-1,4-naphtoquinone). Le processus implique l'oxydation directe du 2-méthyl-naphtalène pour produire de la vitamine K3, qui est ensuite convertie en vitamine K5 par une série de réactions chimiques . Les conditions de réaction impliquent généralement l'utilisation de solvants appropriés et d'agents réducteurs pour prévenir l'oxydation et la précipitation .
Méthodes de Production Industrielle : En milieu industriel, la production de la ménathione (chlorhydrate) suit une voie synthétique similaire. Le processus est optimisé pour obtenir une pureté et un rendement élevés. L'utilisation de la chromatographie en phase gazeuse a été utilisée pour déterminer la pureté et la concentration du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La ménathione (chlorhydrate) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les groupes hydroxyle et amino du composé le rendent réactif dans différentes conditions .
Réactifs et Conditions Courants :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir la forme quinone en forme hydroquinone.
Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent différents dérivés quinoniques et hydroquinoniques, qui ont des activités biologiques variables .
4. Applications de la Recherche Scientifique
La ménathione (chlorhydrate) a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'Action
La ménathione (chlorhydrate) exerce ses effets par plusieurs mécanismes :
Activité Antimicrobienne : Le composé perturbe les membranes cellulaires des bactéries et des champignons, entraînant la mort cellulaire.
Photosensibilisateur : Il agit comme un photosensibilisateur pour la lumière ultraviolette A, améliorant l'inactivation des bactéries pathogènes.
Inhibition Enzymatique : La ménathione (chlorhydrate) peut inhiber des enzymes spécifiques impliquées dans le métabolisme microbien.
Comparaison Avec Des Composés Similaires
La ménathione (chlorhydrate) est unique parmi la famille de la vitamine K en raison de ses fortes propriétés antimicrobiennes. Des composés similaires incluent :
Vitamine K1 (phylloquinone) : Principalement impliqué dans la coagulation sanguine et le métabolisme osseux.
Vitamine K2 (ménaquinone) : Impliqué dans la santé cardiovasculaire et le métabolisme osseux.
Vitamine K3 (menadione) : Une forme synthétique utilisée dans l'alimentation animale et comme précurseur d'autres dérivés de la vitamine K.
La ménathione (chlorhydrate) se distingue par son double rôle d'agent antimicrobien et de photosensibilisateur, ce qui la rend précieuse à la fois dans les applications médicales et industrielles .
Propriétés
IUPAC Name |
4-amino-2-methylnaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6,13H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRUOHAYVULQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-70-5 (Parent) | |
| Record name | Vitamin K5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883252 | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-24-5 | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin K5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin k5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN K5 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4D3O924J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)


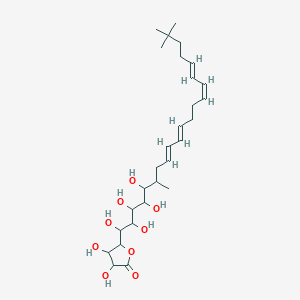
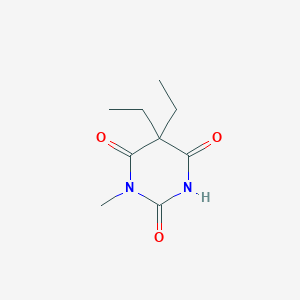
![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)


